N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide” can be inferred from its IUPAC name. The “2,3-dihydro-1H-inden-1-yl” part refers to a structure derived from indene (a polycyclic hydrocarbon) with two additional hydrogen atoms, indicating the presence of a saturated ring. The “prop-2-enamide” part indicates a three-carbon chain with a double bond between the second and third carbons, and an amide functional group attached to the second carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature, given its molecular weight and the presence of multiple ring structures .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves the reaction of 2,3-dihydroindene with propargylamine followed by the addition of acryloyl chloride.", "Starting Materials": [ "2,3-dihydroindene", "propargylamine", "acryloyl chloride", "diethyl ether", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "To a solution of 2,3-dihydroindene (1.0 g, 7.5 mmol) in diethyl ether (20 mL) was added propargylamine (1.0 mL, 15 mmol) and sodium bicarbonate (1.5 g, 18 mmol). The reaction mixture was stirred at room temperature for 24 hours.", "The reaction mixture was filtered and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel using ethyl acetate as the eluent to give N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide as a yellow solid (0.8 g, 70%).", "To a solution of N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide (0.5 g, 2.5 mmol) in dichloromethane (10 mL) was added acryloyl chloride (0.3 mL, 3.5 mmol) dropwise at 0°C. The reaction mixture was stirred at room temperature for 24 hours.", "The reaction mixture was washed with water, dried over magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel using ethyl acetate as the eluent to give the desired product as a yellow solid (0.3 g, 45%)." ] } | |
CAS RN |
870837-43-7 |
Molecular Formula |
C12H13NO |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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